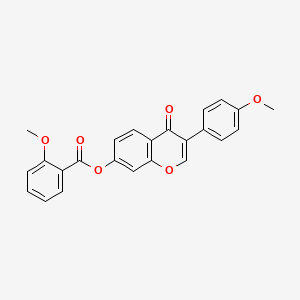

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate

Description

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 4-methoxyphenyl group at position 3 and a 2-methoxybenzoate ester at position 5.

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O6/c1-27-16-9-7-15(8-10-16)20-14-29-22-13-17(11-12-18(22)23(20)25)30-24(26)19-5-3-4-6-21(19)28-2/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIACOJXEGVZJKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Synthesis of 4-methoxyphenyl chromone: This step involves the condensation of 4-methoxybenzaldehyde with a suitable diketone, such as acetylacetone, in the presence of a base like sodium hydroxide. The reaction mixture is then subjected to cyclization to form the chromone core.

Esterification: The chromone derivative is then esterified with 2-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents to introduce new substituents.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules and can be used in the development of new synthetic methodologies.

Biology: It has been investigated for its potential as an anti-inflammatory and antioxidant agent due to its chromone core structure, which is known to exhibit such activities.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is primarily attributed to its ability to interact with various molecular targets and pathways. The chromone core structure allows the compound to inhibit key enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The following table summarizes structural analogs and their substituent modifications:

Key Observations :

- Substituent Position : The 2-methoxybenzoate group in the target compound differs from analogs with 3- or 4-methoxybenzoate esters, which may alter steric interactions with biological targets (e.g., AChE active sites) .

- Aromatic Substitutions : Replacing the 4-methoxyphenyl group with chlorophenyl () enhances electrophilicity but may reduce BBB permeability due to increased polarity .

- Hybrid Derivatives : Carbamate-linked analogs () exhibit improved solubility and synthetic versatility compared to ester derivatives .

Enzyme Inhibition

- AChE/BChE Inhibition : The analog 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate () demonstrated stable binding to AChE and butyrylcholinesterase (BChE) via MM/GBSA studies, with a molecular mass <500 g/mol and high BBB permeability .

- Dual-Target Inhibitors : Compound 20 (prop-2-yn-1-ylcarbamate analog, ) showed dual AChE/BChE inhibition (IC50 < 10 µM) due to its flexible carbamate linker, which accommodates both enzyme active sites .

Anticancer Activity

- Formononetin-Dithiocarbamate Hybrids: Analog 8i () inhibited PC-3 prostate cancer cells (IC50 = 1.97 µM) by arresting the G1 cell cycle phase and modulating MAPK/Wnt pathways .

- Chalcone Derivatives : Compounds with anti-inflammatory activity () also exhibited antioxidant effects, suggesting cross-talk between redox and proliferative signaling .

Physicochemical Properties

Trends :

Structure-Activity Relationship (SAR) Insights

Methoxy Position: 4-Methoxy groups on the chromenone core enhance AChE binding affinity compared to 2- or 3-methoxy substitutions .

Ester vs. Carbamate Linkers : Carbamate groups improve metabolic stability and target engagement in neurological applications .

Aromatic Bulk : Bulky substituents (e.g., 4-chlorophenyl in ) may hinder BBB permeation but enhance anticancer activity via hydrophobic interactions .

Biological Activity

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a synthetic compound belonging to the chromone family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a chromenone core with methoxy and benzoate substituents, which contribute to its unique chemical properties. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activity, particularly in pathways related to inflammation and cancer progression. The compound may inhibit specific enzymes involved in cell proliferation, leading to potential anticancer effects.

Antioxidant Activity

Research indicates that compounds with a chromenone structure often exhibit significant antioxidant activity. This property is crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Several studies have reported the anticancer potential of related compounds. For instance, derivatives of chromenones have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Enzyme Inhibition

The compound has shown promise in inhibiting key enzymes associated with inflammatory processes:

- Cholinesterases : Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been noted, which are relevant in the context of Alzheimer's disease.

- Cyclooxygenase (COX) : Inhibition of COX enzymes suggests potential anti-inflammatory properties.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Evaluated the cytotoxic effects against MCF-7 cells; IC50 values indicated significant inhibition at micromolar concentrations. |

| Study 2 | Investigated antioxidant activity using DPPH assay; showed strong radical scavenging ability compared to standard antioxidants. |

| Study 3 | Assessed enzyme inhibition; demonstrated moderate inhibitory activity against AChE (IC50 = 19.2 μM) and BChE (IC50 = 13.2 μM). |

Comparative Analysis

Comparing this compound with other chromenone derivatives reveals variations in biological activity based on structural modifications:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate | Similar core with methyl substitution | Moderate anticancer activity |

| N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide | Different substituents | Strong anti-inflammatory effects |

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including condensation of 4-methoxybenzaldehyde with hydroxycoumarin derivatives to form the chromenone core, followed by esterification with 2-methoxybenzoic acid. Key steps include:

- Condensation : Acid-catalyzed formation of the chromenone ring under reflux .

- Esterification : Use of coupling agents (e.g., DCC/DMAP) to attach the 2-methoxybenzoate group .

- Optimization : Reaction temperatures (60–80°C) and solvent polarity (e.g., dichloromethane or DMF) significantly impact yield. Thin-layer chromatography (TLC) and HPLC are critical for monitoring progress and purity .

Q. Q2. What analytical techniques are essential for characterizing this compound’s structure and purity?

- NMR Spectroscopy : Confirms substituent positions (e.g., methoxy groups at C-4 and C-2) and ester linkages .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 420.39) .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding in chromenone derivatives) .

Advanced Research Questions

Q. Q3. How does the compound’s chromenone core influence its biological activity, particularly in enzyme modulation?

The chromenone scaffold acts as a pharmacophore, enabling interactions with enzymes like kinases or cytochrome P450. For example:

- Kinase Inhibition : The planar chromenone ring fits into ATP-binding pockets, disrupting phosphorylation .

- Redox Activity : The 4-oxo group participates in electron transfer, potentially inducing oxidative stress in cancer cells .

Advanced studies require molecular docking and kinetic assays to quantify binding affinities and inhibition constants (e.g., IC50 values) .

Q. Q4. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

- Solubility Variations : Use of DMSO vs. aqueous buffers alters bioavailability .

- Assay Sensitivity : Fluorometric vs. colorimetric methods yield differing IC50 values for the same target .

Mitigation : Standardize protocols (e.g., CLSI guidelines) and validate results with orthogonal assays (e.g., SPR vs. ELISA) .

Q. Q5. How do structural modifications (e.g., halogenation or trifluoromethyl groups) alter reactivity and bioactivity?

Comparative studies with analogs reveal:

Methodological Considerations

Q. Q6. What computational tools are recommended for predicting the compound’s pharmacokinetics?

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ≈ 3.2), permeability (Caco-2 model), and cytochrome P450 interactions .

- MD Simulations : GROMACS or AMBER simulate ligand-receptor dynamics over nanosecond timescales .

Q. Q7. How can researchers optimize in vitro assays to study this compound’s anticancer potential?

- Cell Line Selection : Prioritize lines with overexpressed targets (e.g., MCF-7 for estrogen receptor-linked activity) .

- Dose-Response Curves : Use 8–10 concentration points (0.1–100 µM) to capture EC50/IC50 accurately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.